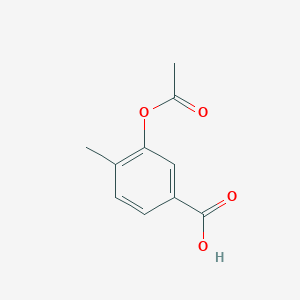

3-Acetoxy-4-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyloxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-8(10(12)13)5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCRYZIJVIJPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626579 | |

| Record name | 3-(Acetyloxy)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17477-46-2 | |

| Record name | 3-(Acetyloxy)-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17477-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Acetyloxy)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 Acetoxy 4 Methylbenzoic Acid

Direct Synthesis Pathways

Direct synthesis predominantly involves the functionalization of a pre-existing hydroxy-methylbenzoic acid scaffold.

Acetylation Reactions of Hydroxy-Methylbenzoic Acid Precursors

The most straightforward method for preparing 3-acetoxy-4-methylbenzoic acid is through the acetylation of 3-hydroxy-4-methylbenzoic acid. This reaction introduces an acetyl group onto the hydroxyl moiety, forming an acetoxy group. wikipedia.org

Common acetylating agents for this transformation include acetic anhydride (B1165640) and acetyl chloride. testbook.com The reaction is typically catalyzed by either an acid or a base. mdpi.com

Acid Catalysis : A small amount of a strong acid, such as concentrated sulfuric acid, can be used to catalyze the acetylation of phenols with acetic anhydride. uwimona.edu.jmlibretexts.org

Base Catalysis : Pyridine or triethylamine (B128534) can be employed as a base to facilitate the reaction. testbook.com The use of 4-(dimethylamino)pyridine (DMAP) as a co-catalyst can significantly accelerate the rate of acetylation. testbook.com

The choice of catalyst and reaction conditions can influence the outcome, particularly in substrates with multiple reactive sites. For phenols, O-acylation (ester formation) is kinetically favored, while C-acylation (Friedel-Crafts reaction) is thermodynamically favored, especially in the presence of a Lewis acid like aluminum chloride. ucalgary.ca For the synthesis of this compound, conditions promoting O-acylation are desired.

A variety of reagents and catalysts have been explored for the acetylation of phenols, as detailed in the table below.

| Acetylating Agent | Catalyst/Conditions | Reference |

| Acetic Anhydride | Sulfuric Acid | uwimona.edu.jmlibretexts.org |

| Acetic Anhydride | Pyridine/DMAP | testbook.com |

| Acetyl Chloride | Triethylamine | testbook.com |

| Acetic Anhydride | Silica (B1680970) Sulfuric Acid (solvent-free) | scispace.com |

| Acetic Anhydride or Acetyl Chloride | Zinc Chloride (solvent-free) | asianpubs.org |

Esterification Techniques for Carboxylic Acid Derivatives

While the primary approach involves acetylation of the hydroxyl group, esterification of the carboxylic acid group of a suitable precursor can also be considered a direct pathway. For instance, if a molecule already contains the 3-acetoxy-4-methylphenyl moiety but lacks the carboxylic acid, its formation would be a key step. However, for the synthesis of the title compound, the focus is on the formation of the acetoxy ester from the corresponding phenol (B47542).

Indirect Synthetic Routes and Precursor Chemistry

Derivatization from Methylbenzoic Acid Isomers

The synthesis can commence from various isomers of methylbenzoic acid. For example, a multi-step process starting from 3-methoxybenzoyl chloride has been described for the synthesis of the isomeric 3-acetoxy-2-methylbenzoic acid. google.comgoogle.com This involves amidation, ortho-methylation, hydrolysis, and finally acetylation. google.comgoogle.com A similar strategic manipulation of functional groups on a different methylbenzoic acid isomer could potentially lead to this compound.

Introduction of Acetoxy Functionality via Directed Reactions

The acetoxy group can be introduced into an aromatic ring through directed reactions. The acetoxy group itself is an ortho, para-directing group in electrophilic aromatic substitution, although it is less activating than a hydroxyl group due to the electron-withdrawing nature of the carbonyl. stackexchange.com

In a different context, the photochemical introduction of acetoxy groups into the methylene (B1212753) bridges of a metacyclophane has been demonstrated, showcasing a non-traditional method for creating an acetoxy-substituted aromatic system. researchgate.net While not a direct synthesis of the target molecule, it illustrates the diverse chemical strategies for introducing this functional group.

Ortho-Alkylation and Carboxylation Strategies

The synthesis can also be approached by building the aromatic ring's substitution pattern. This can involve ortho-alkylation or carboxylation of a suitably substituted benzene (B151609) derivative. The carboxylate group can act as a directing group for ortho C-H bond functionalization, including arylation and potentially alkylation. acs.orgnih.gov

A process for preparing 3-hydroxy-2-methylbenzoic acid starts with 3-chloro-2-methylphenol, which undergoes a series of reactions including a Grignard reaction and subsequent carboxylation with CO2. google.com The resulting 3-hydroxy-2-methylbenzoic acid is then acetylated. google.com A similar strategy could be envisioned starting from a different substituted phenol to arrive at the 4-methyl isomer.

Advanced Catalysis in Synthesis

The efficiency and selectivity of the synthesis of this compound are significantly influenced by the choice of catalyst. Both transition metal-based and acid/base-catalyzed systems play crucial roles in related synthetic transformations, offering pathways to optimize the acetylation process.

Role of Transition Metal Catalysts in Related Benzoic Acid Synthesis

While direct transition metal-catalyzed synthesis of this compound is not extensively documented, the broader field of benzoic acid synthesis provides a rich context for the application of these powerful catalytic systems. Transition metals are instrumental in a variety of transformations involving benzoic acid and its derivatives, including C-H bond functionalization, cross-coupling reactions, and hydrogenation. prepchem.comtorvergata.it

For instance, palladium catalysts are widely employed in cross-coupling reactions to form C-C and C-heteroatom bonds, which could be hypothetically applied to build the carbon skeleton of substituted benzoic acids before the final acetylation step. mdpi.com Ruthenium and rhodium catalysts have demonstrated high activity in the hydrogenation of the aromatic ring of benzoic acid, a process that, while not directly leading to our target compound, showcases the ability of these metals to activate the benzoic acid structure. ajptr.com

More relevant to the functionalization of the benzoic acid core, transition metal-catalyzed C-H activation has emerged as a step-economical approach. torvergata.it Palladium, ruthenium, and other transition metals can direct the functionalization of specific C-H bonds on the aromatic ring, allowing for the introduction of various substituents. scispace.com Although typically focused on ortho- and meta-C-H bonds, these methodologies highlight the potential for developing novel catalytic routes towards complex benzoic acid derivatives. torvergata.it

A hypothetical application in the context of this compound could involve a transition metal-catalyzed carboxylation of a pre-functionalized aromatic precursor, followed by acetylation. The choice of ligands and reaction conditions would be critical to control regioselectivity and yield.

Table 1: Examples of Transition Metal Catalysts in Benzoic Acid Related Syntheses

| Catalyst System | Reaction Type | Substrate Example | Product Example | Reference |

| Rh/C | Ring Hydrogenation | Benzoic Acid | Cyclohexanecarboxylic Acid | ajptr.com |

| Pd(PPh₃)₄ | Cross-Coupling | Aryl Halide & Boronic Acid | Biphenyl (B1667301) Derivative | mdpi.com |

| Ru(II) complexes | C-H Functionalization | Benzoic Acid | ortho-Alkenylated Benzoic Acid | scispace.com |

| Pd(OAc)₂ | meta-C-H Olefination | Benzoic Acid Derivative | meta-Olefinated Benzoic Acid | torvergata.it |

Acid and Base Catalysis in Esterification and Acetylation

The core transformation in the synthesis of this compound from its hydroxy precursor is an esterification reaction, specifically an acetylation of a phenolic hydroxyl group. This reaction is commonly catalyzed by either acids or bases.

Acid Catalysis:

Acid catalysts, such as concentrated sulfuric acid, are frequently used to accelerate the acetylation of phenols with acetic anhydride. uwimona.edu.jmlibretexts.org The mechanism involves the protonation of the carbonyl oxygen of acetic anhydride, which enhances its electrophilicity. The phenolic hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org This is followed by the elimination of a proton and acetic acid to yield the final acetylated product.

The synthesis of 4-acetoxybenzoic acid from 4-hydroxybenzoic acid using acetic anhydride and a catalytic amount of concentrated sulfuric acid serves as a well-established model for this type of transformation. uwimona.edu.jmlibretexts.org The reaction is typically warmed to ensure completion. uwimona.edu.jm

Base Catalysis:

Base catalysis is also a viable and often milder approach for the acetylation of phenols. Bases can function by deprotonating the phenolic hydroxyl group, increasing its nucleophilicity. Common bases used for this purpose include triethylamine and pyridine. mdpi.com In some instances, the reaction can proceed under solvent-free conditions. mdpi.com

A simplified process for the acetylation of mono-substituted phenols involves treatment with a base to increase the nucleophilicity of the hydroxyl group, followed by reaction with an acetylating agent like vinyl acetate (B1210297). google.com Furthermore, solid bases like sodium bicarbonate have been shown to be effective catalysts for the acetylation of phenols and alcohols with acetic anhydride, offering the advantage of easier work-up. mdpi.com

Table 2: Comparison of Catalytic Approaches for Phenol Acetylation

| Catalyst Type | Catalyst Example | Acetylating Agent | General Conditions | Key Advantage | Reference |

| Acid | H₂SO₄ | Acetic Anhydride | Warming | High reactivity | uwimona.edu.jmlibretexts.org |

| Base (Amine) | Triethylamine, Pyridine | Acetic Anhydride/Acyl Chlorides | Room Temperature/Warming | Milder conditions | mdpi.com |

| Base (Inorganic) | NaHCO₃ | Acetic Anhydride | Room Temperature | Ease of work-up | mdpi.com |

Synthetic Challenges and Process Optimization

Despite the seemingly straightforward nature of the acetylation reaction, the synthesis of this compound presents several challenges that necessitate careful process optimization to ensure high yield and purity.

One of the primary challenges is the potential for side reactions. If the reaction conditions are too harsh (e.g., high temperatures or strong acid/base concentrations), degradation of the starting material or the product can occur. For instance, in the synthesis of 4-acetoxybenzoic acid, strong heating can lead to decomposition. uwimona.edu.jm

Another significant challenge is achieving regioselectivity, particularly if the starting material contains multiple hydroxyl groups. While 3-hydroxy-4-methylbenzoic acid has only one phenolic hydroxyl group, impurities or starting from a dihydroxybenzoic acid precursor would introduce the problem of selective acetylation. beilstein-journals.org The presence of both a carboxylic acid and a hydroxyl group in the same molecule requires careful selection of reaction conditions to favor O-acetylation over potential side reactions involving the carboxylic acid moiety.

Process optimization would involve a systematic study of various parameters:

Catalyst Selection and Loading: Identifying the most efficient and selective catalyst (acid, base, or potentially a transition metal complex) and its optimal concentration is crucial.

Reaction Temperature and Time: Balancing reaction rate with the prevention of side reactions and decomposition requires careful control of temperature and monitoring of the reaction progress over time.

Solvent: While some procedures are solvent-free, the choice of solvent can influence reaction rates, solubility of reactants, and the ease of product isolation. scispace.com

Purification Method: Developing an efficient purification protocol, such as recrystallization or chromatography, is essential to obtain the final product with high purity. The synthesis of 4-acetoxybenzoic acid, for example, employs recrystallization from an ethanol-water mixture to obtain pure needle-like crystals. uwimona.edu.jm

By addressing these challenges through meticulous process optimization, a robust and efficient synthetic route to this compound can be established.

Chemical Reactivity and Mechanistic Investigations of 3 Acetoxy 4 Methylbenzoic Acid and Its Analogues

Reaction Mechanisms of Acetoxylation and Deacetylation

The acetoxy group of 3-Acetoxy-4-methylbenzoic acid is a phenyl ester linkage, formed through acetoxylation of the corresponding phenol (B47542) and cleaved via deacetylation (hydrolysis).

Acetoxylation: The synthesis of this compound typically involves the acetylation of its precursor, 3-hydroxy-4-methylbenzoic acid. nih.gov This transformation is commonly achieved by reacting the phenol with acetic anhydride (B1165640), often in the presence of an acid catalyst like concentrated sulfuric acid. uwimona.edu.jm

The mechanism for this acid-catalyzed acetylation proceeds as follows:

Activation of Acetic Anhydride: A proton from the sulfuric acid catalyst protonates one of the carbonyl oxygens of the acetic anhydride. This protonation makes the adjacent carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: The phenolic oxygen of 3-hydroxy-4-methylbenzoic acid acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate.

Proton Transfer and Elimination: A proton is transferred from the formerly phenolic oxygen to a suitable base (like the hydrogensulfate ion). Subsequently, acetic acid is eliminated as a leaving group, collapsing the tetrahedral intermediate.

Deprotonation: The final step involves the deprotonation of the remaining carbonyl oxygen to regenerate the acid catalyst and yield the final product, this compound. uwimona.edu.jm

Deacetylation (Hydrolysis): The cleavage of the acetoxy group occurs through hydrolysis, which can be catalyzed by either acid or base. This reaction reforms the 3-hydroxy-4-methylbenzoic acid and produces acetic acid. Studies on the hydrolysis of related ester prodrugs and quinol esters provide insight into the mechanism. doi.orgacs.org Under alkaline conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. doi.org

Under acidic conditions, the mechanism is essentially the reverse of the Fischer esterification process:

Protonation: The carbonyl oxygen of the acetoxy group is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the phenolic oxygen atom. This converts the phenolic group into a better leaving group (3-hydroxy-4-methylbenzoic acid).

Elimination and Deprotonation: The intermediate collapses, eliminating the stable 3-hydroxy-4-methylbenzoic acid molecule. The resulting protonated acetic acid then loses a proton to regenerate the acid catalyst.

The rate of hydrolysis is influenced by the electronic nature of substituents on the aromatic ring and the pH of the solution. doi.orgacs.orgacs.org

Carboxylic Acid Group Transformations

The carboxylic acid group is a key site of reactivity, enabling transformations into esters, amides, or its removal through decarboxylation.

Esterification Kinetics and Mechanisms

The most common method for converting this compound into its corresponding esters is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. tcu.eduyoutube.com The reaction is reversible, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water produced during the reaction. tcu.educhemguide.co.uk

The mechanism for the Fischer esterification proceeds through several reversible steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation of its carbonyl oxygen by the acid catalyst. This increases the electrophilicity of the carbonyl carbon. youtube.comchemguide.co.uk

Nucleophilic Attack by Alcohol: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk

The kinetics of this reaction are influenced by both steric and electronic factors. For this compound, the substituents on the ring affect the reactivity of the carboxyl group. The electron-withdrawing nature of the acetoxy group (due to the carbonyl) can slightly increase the electrophilicity of the carboxyl carbon, potentially influencing the rate. Conversely, the presence of the methyl group and the acetoxy group near the reaction center could introduce some steric hindrance, although this effect is generally minimal for a meta-substituent. Studies on benzoic acid esterification show it follows first-order kinetics with respect to the acid. libretexts.org

Decarboxylation Pathways and Rate-Determining Steps

Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction typically requires harsh conditions unless activating groups are present on the ring. nist.gov Electron-releasing groups, particularly those at the ortho and para positions (like a hydroxyl group), significantly lower the thermal stability and facilitate decarboxylation. acs.orgnist.gov

While the acetoxy group on this compound is not as strongly activating as a hydroxyl group, its hydrolysis to a hydroxyl under reaction conditions could precede decarboxylation. The decarboxylation of hydroxy-substituted benzoic acids has been studied extensively and generally proceeds via an electrophilic substitution mechanism (Sₑ1), where a proton replaces the carboxyl group. acs.org

The proposed pathway involves:

Protonation: The reaction is often acid-catalyzed, starting with the protonation of the aromatic ring, typically at the carbon atom bearing the carboxyl group (the ipso-carbon). This is more favorable when the ring is activated by electron-donating groups. nist.gov

C-C Bond Cleavage: The key step is the cleavage of the carbon-carbon bond between the aromatic ring and the carboxyl group, which releases CO₂. This step is generally the rate-determining step. researchgate.net

Formation of Aryl Anion/Carbanion: The cleavage results in the formation of an aryl anion intermediate, which is then rapidly protonated by the solvent or other proton sources to yield the final decarboxylated aromatic compound (in this case, 3-acetoxy-toluene).

For ortho-substituted benzoic acids like salicylic (B10762653) acid, the mechanism can change, involving an intramolecular hydrogen transfer to a keto-like intermediate. researchgate.netcapes.gov.br For this compound, such an ortho-effect is not present, and the reaction would likely follow the direct protolytic decarboxylation pathway. The activation energy for the decarboxylation of various hydroxy-substituted benzoic acids has been found to be in the range of 90–97 kJ/mol. acs.org

Amidation Reactions

Amidation is the reaction of the carboxylic acid group with an amine to form an amide bond. The direct reaction between a carboxylic acid and an amine is challenging because it typically forms a stable and unreactive ammonium (B1175870) carboxylate salt. rsc.org Therefore, the carboxylic acid must first be "activated."

Several methods are available for the amidation of benzoic acids:

Via Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride readily reacts with an amine in a Schotten-Baumann type reaction to form the amide.

Using Coupling Reagents: A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used. The mechanism with DCC involves the carboxylic acid adding to the C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide and a dicyclohexylurea byproduct. libretexts.org

Catalytic Direct Amidation: Modern methods employ catalysts, such as those based on titanium (e.g., TiCl₄, TiF₄) or boron, to facilitate the direct condensation of the carboxylic acid and amine. rsc.orgnih.gov With a catalyst like TiCl₄, a proposed mechanism involves the formation of a titanium-carboxylate adduct, which enhances the leaving group potential and facilitates nucleophilic attack by the amine. nih.gov

The choice of method depends on the specific amine and the tolerance of other functional groups in the molecule. For this compound, the acetoxy group is generally stable under many amidation conditions, although harsh conditions or highly nucleophilic amines could potentially cleave the ester. The electronic properties of the substituents can influence reactivity; electron-withdrawing groups can sometimes hinder reactions catalyzed by metals that coordinate to the carboxylate. rsc.org

Electrophilic Aromatic Substitution Patterns

Acylation Reactions

Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group (-COR) onto the aromatic ring. wikipedia.orgbyjus.com The reaction is typically carried out using an acyl chloride (RCOCl) or an acid anhydride ((RCO)₂O) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). ucalgary.ca

The mechanism involves two main stages:

Formation of the Electrophile: The Lewis acid catalyst reacts with the acylating agent to form a highly electrophilic acylium ion (RCO⁺), which is stabilized by resonance. byjus.comucalgary.ca

Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is temporarily lost in this step. chemistry.coach

Restoration of Aromaticity: A base (such as AlCl₄⁻) removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic π-system and regenerating the Lewis acid catalyst. byjus.com

The regioselectivity of the acylation (i.e., the position where the new acyl group attaches) on this compound is determined by the directing effects of the three existing substituents: the carboxylic acid (-COOH), the methyl group (-CH₃), and the acetoxy group (-OCOCH₃).

| Substituent | Position | Type | Directing Effect |

| -COOH | C1 | Deactivating | meta-directing |

| -CH₃ | C4 | Activating | ortho, para-directing |

| -OCOCH₃ | C3 | Deactivating (overall) | ortho, para-directing |

The available positions for substitution are C2, C5, and C6.

The -COOH group is a strong deactivator and directs incoming electrophiles to the meta position (C5).

The -CH₃ group is a weak activator and directs to its ortho positions (C3 and C5) and its para position (C6, which is blocked by -COOH).

Predicted Outcome:

Position C2: This position is ortho to the acetoxy group and meta to the methyl group. It experiences some steric hindrance from the adjacent acetoxy group.

Position C5: This position is meta to the carboxylic acid, ortho to the methyl group, and meta to the acetoxy group. It is electronically favored by the directing effects of both the -COOH and -CH₃ groups.

Position C6: This position is ortho to the carboxylic acid and para to the acetoxy group. It is strongly deactivated by the adjacent -COOH group.

Considering these factors, the most likely position for acylation is C5 , as it is activated by the methyl group and directed by the carboxylic acid group, while avoiding the strong deactivation adjacent to the carboxyl group at C6 and the steric hindrance at C2. Acylation reactions are highly sensitive to steric hindrance, further disfavoring the C2 position. Therefore, the substitution pattern is a result of the complex interplay between the electronic and steric effects of all three substituents.

Nitration and Halogenation Studies

The introduction of nitro (—NO₂) and halogen (e.g., —Cl, —Br) groups onto the aromatic ring of this compound is achieved through electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the acetoxy group (—OCOCH₃), the methyl group (—CH₃), and the carboxylic acid group (—COOH).

The carboxylic acid group is an electron-withdrawing group and a meta-director. doubtnut.com Conversely, the acetoxy and methyl groups are electron-donating and ortho-, para-directors. msu.edu In this compound, the positions ortho and para to the strongly activating acetoxy group are positions 2, 4, and 6. The positions ortho and para to the methyl group are 3 and 5. The interplay of these directing effects, along with steric hindrance, determines the final position of the incoming electrophile.

Nitration:

Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. doubtnut.comminia.edu.egmasterorganicchemistry.com For benzoic acid itself, nitration predominantly yields the meta-substituted product, 3-nitrobenzoic acid. docbrown.info However, in this compound, the activating effects of the acetoxy and methyl groups will compete with the deactivating, meta-directing effect of the carboxylic acid. The powerful activating nature of the acetoxy group, in particular, significantly influences the substitution pattern. When multiple substituents are present, their directing effects can be either cooperative or conflicting. msu.edunumberanalytics.com In this case, the acetoxy group strongly directs to positions 2 and 6 (ortho) and position 4 (para, already occupied by the methyl group). The methyl group directs to positions 3 (occupied by the acetoxy group) and 5. The carboxylic acid group directs to position 5. Therefore, the most likely positions for nitration are 2, 5, and 6. The precise distribution of isomers will depend on the specific reaction conditions.

| Reagents | Electrophile | Expected Major Products |

| Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | 3-Acetoxy-4-methyl-2-nitrobenzoic acid, 3-Acetoxy-4-methyl-5-nitrobenzoic acid, 3-Acetoxy-4-methyl-6-nitrobenzoic acid |

Halogenation:

Halogenation of aromatic rings can be achieved using a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). docbrown.info The catalyst polarizes the halogen molecule, creating a potent electrophile. For phenol, halogenation is so facile that it can lead to polysubstitution. mlsu.ac.in Acetylating the hydroxyl group, as in this compound, can moderate this high reactivity. msu.edu

Similar to nitration, the directing effects of the substituents on this compound will determine the position of halogenation. The acetoxy and methyl groups will direct the incoming halogen to the ortho and para positions relative to themselves. Given the positions of the existing groups, halogenation is anticipated to occur at positions 2, 5, and 6. In some cases, halodecarboxylation, the replacement of the carboxylic acid group with a halogen, can occur, particularly with aromatic acids under certain conditions. acs.org

| Reagents | Expected Major Products |

| Br₂/FeBr₃ | 3-Acetoxy-2-bromo-4-methylbenzoic acid, 3-Acetoxy-5-bromo-4-methylbenzoic acid |

| Cl₂/AlCl₃ | 3-Acetoxy-2-chloro-4-methylbenzoic acid, 3-Acetoxy-5-chloro-4-methylbenzoic acid |

Nucleophilic Acyl Substitution in Anhydride Formation

Carboxylic acid anhydrides can be synthesized from carboxylic acids through various methods, often involving a nucleophilic acyl substitution mechanism. vanderbilt.edulibretexts.org A common route involves the reaction of a carboxylic acid with an acyl chloride. vanderbilt.edumasterorganicchemistry.comresearchgate.net

For this compound, this can be achieved by first converting it to its more reactive acid chloride derivative, 3-acetoxy-4-methylbenzoyl chloride. This is typically done using a reagent like thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride is then reacted with another molecule of this compound (or its carboxylate salt) to form the symmetric anhydride, 3-acetoxy-4-methylbenzoic anhydride. acs.orgnih.gov

The mechanism proceeds in two stages:

Addition of the nucleophile: The carboxylate oxygen of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-acetoxy-4-methylbenzoyl chloride. This forms a tetrahedral intermediate. libretexts.orgbyjus.com

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group, to yield the anhydride. libretexts.orgbyjus.com

A specific synthesis of 3-acetoxy-2-methylbenzoic anhydride, an analogue, involves reacting 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid in the presence of triethylamine (B128534). acs.orgnih.gov The triethylamine acts as a base to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion and facilitating the reaction.

Reaction Scheme for Anhydride Formation: Step 1: Formation of Acyl Chloride this compound + SOCl₂ → 3-acetoxy-4-methylbenzoyl chloride + SO₂ + HCl

Step 2: Nucleophilic Acyl Substitution 3-acetoxy-4-methylbenzoyl chloride + this compound → 3-Acetoxy-4-methylbenzoic anhydride + HCl

| Reactants | Reagents | Product |

| 3-Acetoxy-2-methylbenzoic acid, 3-Acetoxy-2-methylbenzoyl chloride | Triethylamine, THF | 3-Acetoxy-2-methylbenzoic anhydride |

Oxidation Reactions and Mechanisms

The this compound molecule has two main sites susceptible to oxidation: the methyl group attached to the aromatic ring and the aromatic ring itself. The acetoxy group is generally stable under mild oxidizing conditions. acs.org

Oxidation of the Methyl Group:

Alkyl groups on an aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. chemspider.comalfa-chemistry.com The reaction with KMnO₄ is often carried out under basic or neutral conditions, followed by acidification.

The mechanism for the oxidation of a methyl group on an aromatic ring by permanganate is complex and involves a free radical pathway. alfa-chemistry.com The reaction proceeds through a series of steps, ultimately converting the methyl group into a carboxylate group, which is then protonated upon acidification to yield the carboxylic acid. Applying this to this compound would be expected to yield 3-acetoxybenzene-1,4-dicarboxylic acid.

Oxidative Degradation of the Aromatic Ring:

Under harsh oxidative conditions, the aromatic ring itself can be cleaved. However, this typically requires more forcing conditions than the oxidation of the side-chain methyl group.

Baeyer-Villiger Oxidation:

While not a direct oxidation of this compound itself, the Baeyer-Villiger oxidation is a relevant reaction for its analogues, specifically ketones. This reaction converts a ketone into an ester using a peroxyacid. The mechanism involves the formation of a Criegee intermediate. beilstein-journals.org For example, the oxidation of an acetophenone (B1666503) derivative could lead to the formation of a phenyl acetate (B1210297), which upon hydrolysis would yield a phenol. The oxidation of 3-acetyl-4-hydroxybenzoic acid to form 4-hydroxy-3-acetoxybenzoic acid would be an analogous transformation.

| Substrate | Oxidizing Agent | Product | Reaction Type |

| This compound | KMnO₄, then H₃O⁺ | 3-Acetoxybenzene-1,4-dicarboxylic acid | Side-chain Oxidation |

| 2,3-Dimethylnitrobenzene | Aqueous Nitric Acid | 2-Methyl-3-nitrobenzoic acid | Side-chain Oxidation |

It is noted that the oxidation of 2,3-dimethylnitrobenzene to 2-methyl-3-nitrobenzoic acid with aqueous nitric acid proceeds with a yield of only 46.6%. google.com This highlights that the selective oxidation of one methyl group in the presence of other functional groups can be challenging and may result in moderate yields.

Design, Synthesis, and Structural Activity Relationships of 3 Acetoxy 4 Methylbenzoic Acid Derivatives and Analogues

Rational Design Principles for Novel Derivatives

The rational design of novel derivatives of 3-acetoxy-4-methylbenzoic acid is a cornerstone of modern drug discovery and materials science. This approach leverages an understanding of the structural features required for a desired biological or chemical activity to guide the synthesis of new compounds. nih.gov By strategically modifying the core structure, researchers can enhance potency, selectivity, and pharmacokinetic properties. mdpi.com

In the context of designing inhibitors, such as those targeting the interleukin-15 receptor α (IL-15Rα), benzoic acid derivatives have been a focus. nih.gov The design process often involves identifying the critical structural features necessary for activity by comparing known active and inactive compounds. nih.gov This structure-activity relationship (SAR) analysis helps in predicting which modifications are likely to be beneficial. nih.gov Furthermore, computational tools and in silico analysis are increasingly used to predict the properties and potential activity of designed molecules before their synthesis, saving time and resources. nih.gov

The development of new pharmaceuticals and agrochemicals often relies on using molecules like 2,4-dimethoxy-3-methylbenzoic acid as key intermediates. lookchem.com Their chemical structure provides a foundation for creating new compounds with potential therapeutic or pesticidal properties. lookchem.com

Synthesis of Acyl and Amido Derivatives

A common method for synthesizing amido derivatives involves the acylation of an amino group. For example, benzoic acid derivatives containing an amide bond in a side chain have been synthesized by acylating an amino group with dicarboxylic acids like succinic acid or maleic acid. nih.gov This approach has been used to create potential inhibitors of the IL-15 receptor α. nih.gov

The synthesis of more complex derivatives can involve multi-step processes. For instance, the synthesis of certain N-acyl-α-amino acid derivatives starts with the reaction of a carboxylic acid with thionyl dichloride to produce a benzoyl chloride, which is then used in an N-acylation reaction. mdpi.com This can be followed by cyclodehydration to form other heterocyclic structures. mdpi.com

The table below outlines a general synthetic approach for acyl and amido derivatives.

| Derivative Type | Starting Material | Key Reagent(s) | General Reaction |

| Amido | This compound | Thionyl chloride, Amine | Conversion to acyl chloride, followed by reaction with an amine. |

| Acyl (Ester) | This compound | Alcohol, Acid catalyst | Fischer esterification. |

Halogenated and Alkylated Analogues

The introduction of halogen atoms and alkyl groups to the this compound scaffold is a common strategy to modulate its physicochemical and biological properties. Halogenation, in particular, can influence a molecule's lipophilicity, metabolic stability, and binding affinity. nih.govmdpi.com

The synthesis of halogenated analogues can be achieved through various methods. For instance, bromination of a precursor molecule can be carried out using reagents like N-bromoacetamide. google.com The reaction conditions, such as temperature and reaction time, are crucial for controlling the outcome of the halogenation reaction. google.com

Alkylation, the introduction of alkyl groups, can also significantly impact a molecule's properties. For example, the alkylation of a hydroxyl group can be performed using an alkyl halide, such as 1-bromoethyl acetate (B1210297). google.com.na This can be a step in a multi-step synthesis to produce more complex analogues. google.com.na

The strategic placement of these groups is guided by structure-activity relationship studies. For example, the position of a fluoro group on a benzoic acid ring can determine its anti-invasive activity. nih.govmdpi.com Similarly, the presence and position of methyl groups can be essential for the anticancer effects of a compound. nih.gov

The following table summarizes the effects of halogenation and alkylation on molecular properties.

| Modification | Effect on Properties | Example Application |

| Halogenation (e.g., F, Cl, Br) | Increased lipophilicity, altered electronic properties, improved metabolic stability. nih.govmdpi.com | Design of anticancer agents. nih.govmdpi.com |

| Alkylation (e.g., CH₃) | Increased steric bulk, altered lipophilicity. nih.gov | Enhancement of anti-invasive and antiangiogenic activities. nih.gov |

Anhydride (B1165640) Derivatives and their Chemical Transformations

Anhydride derivatives of this compound are highly reactive compounds that serve as important intermediates in organic synthesis. They are often used to introduce the acyl group into other molecules through acylation reactions.

A common method for the synthesis of symmetrical anhydrides is the reaction of an acyl chloride with the corresponding carboxylic acid in the presence of a base like triethylamine (B128534). acs.orgnih.gov For example, 3-acetoxy-2-methylbenzoic anhydride has been synthesized from 3-acetoxy-2-methylbenzoyl chloride and 3-acetoxy-2-methylbenzoic acid. acs.orgnih.gov Unsymmetrical anhydrides can also be prepared by reacting an acyl chloride with a different carboxylic acid. researchgate.net Other methods for anhydride synthesis include the dehydration of carboxylic acids using dehydrating agents like dicyclohexylcarbodiimide (B1669883) or thionyl chloride. researchgate.net

The chemical transformations of these anhydrides are diverse. They are key precursors for the synthesis of esters and amides. nih.gov For instance, the reaction of an anhydride with an alcohol yields an ester and a carboxylic acid. Similarly, reaction with an amine produces an amide and a carboxylic acid. These reactions are fundamental in the synthesis of a wide range of organic compounds. researchgate.net

Anhydrides also find applications in materials science. For example, benzoic anhydride has been used as an antifungal agent when added to low-density polyethylene (B3416737) films for food packaging. nih.gov

Structure-Activity Relationship (SAR) Studies in Chemical Biology Research

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as derivatives of this compound, relates to its biological activity. nih.govmdpi.com These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its activity. nih.govmdpi.com

SAR studies have been instrumental in the development of various therapeutic agents. For example, in the development of anticancer compounds, the type and position of functional groups on a benzoic acid ring have been shown to be critical for their anti-invasive and antiproliferative effects. nih.govmdpi.com The presence of fluoro, methoxy (B1213986), methyl, and hydroxy groups, among others, can significantly influence the potency and efficacy of a compound. nih.govmdpi.com

Exploring Conformational Flexibility in Scaffold Design

The three-dimensional shape, or conformation, of a molecule is a key determinant of its biological activity. Exploring the conformational flexibility of a molecular scaffold is therefore a critical aspect of rational drug design. nih.gov

By synthesizing and evaluating both flexible and conformationally restricted analogues of a lead compound, researchers can gain insights into the bioactive conformation, which is the specific shape the molecule adopts when it binds to its biological target. nih.gov For example, studies on salvinorin A, a potent kappa opioid receptor agonist, have involved the synthesis of both flexible and rigid derivatives to understand the role of conformation in its activity. nih.gov

Computational methods, such as conformational searches using molecular mechanics, are often employed to predict the accessible conformations of a molecule. acs.org These in silico studies can help prioritize the synthesis of analogues that are likely to adopt the desired conformation for optimal biological activity. acs.org

Functional Group Modifications and their Impact on Interactions

The modification of functional groups is a fundamental strategy in SAR studies to optimize the interactions between a molecule and its biological target. nih.gov The introduction or alteration of functional groups can affect various types of interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

For instance, the acetoxy and methoxy groups on a molecule can play crucial roles in its reactivity and binding affinity by participating in hydrogen bonding and other interactions with target molecules. The presence of an ester group, confirmed by spectroscopic methods, is often a critical feature for the biological activity of certain compounds. mdpi.com

In the context of developing dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, SAR studies of uracil-based benzoic acid and ester derivatives have been conducted. nih.gov These studies revealed that both the acid and ester derivatives could exhibit high potency, and molecular simulations showed that the ester could adopt a similar binding mode to the acid. nih.gov This highlights how subtle modifications to a functional group can have a significant impact on a molecule's biological profile.

The table below provides examples of functional group modifications and their potential impact.

| Functional Group Modification | Potential Impact on Interactions | Research Context |

| Carboxylic Acid to Ester | Altered hydrogen bonding capacity, improved oral absorption. nih.gov | Development of DPP-4 inhibitors. nih.gov |

| Hydroxyl to Acetoxy | Changes in hydrogen bonding (from donor to acceptor), potential for enzymatic cleavage. nih.gov | Anticancer drug design. nih.gov |

| Introduction of Halogens | Enhanced hydrophobic interactions, altered electronic distribution. nih.govmdpi.com | Optimization of antimetastatic compounds. nih.govmdpi.com |

Isomeric Considerations and Positional Isomer Effects

The biological activity and physicochemical properties of benzoic acid derivatives are profoundly influenced by the spatial arrangement of substituents on the aromatic ring. In the context of this compound and its analogues, the specific placement of the acetoxy, methyl, and carboxyl groups, as well as other modifications, is a critical determinant of their structure-activity relationships (SAR). Positional isomerism dictates the molecule's electronic and steric profile, which in turn affects its interaction with biological targets.

Research into related structures, such as the positional isomers of acetylsalicylic acid (aspirin), provides fundamental insights into the effects of substituent placement. A comprehensive biological evaluation of the ortho-, meta-, and para-isomers of acetylsalicylic acid (o-, m-, and p-ASA) revealed that while all three isomers exhibit similar in-vitro and in-vivo biological profiles, their potency and safety can differ. nih.gov For instance, in studies on human colon adenocarcinoma HT-29 cells, the para-isomer (p-ASA) was found to be significantly more potent at inhibiting cell growth at all concentrations compared to the ortho- and meta-isomers. nih.gov This suggests that the relative position of the acetoxy and carboxylic acid groups is crucial for activity.

| Compound | Target | Activity Measurement (IC50) | Finding |

|---|---|---|---|

| o-Acetylsalicylic Acid (o-ASA) | HT-29 Colon Cancer Cell Growth | >5 mM | The IC50 for cell growth inhibition was >5 mM for all three positional isomers; however, p-ASA was significantly more potent than the o- and m-isomers at all tested concentrations. nih.gov |

| m-Acetylsalicylic Acid (m-ASA) | HT-29 Colon Cancer Cell Growth | >5 mM | |

| p-Acetylsalicylic Acid (p-ASA) | HT-29 Colon Cancer Cell Growth | >5 mM |

Further SAR studies on aspirin-based benzyl (B1604629) esters (ABEs) have reinforced the importance of positional isomerism. In these studies, which evaluated inhibitory activity against human colon and pancreatic cancer cell lines, the para-isomers were consistently and significantly more potent than their meta-counterparts. researchgate.netnih.gov The potency ratio between para- and meta-isomers ranged from 5 to 100 times greater in favor of the para-isomers. nih.gov This pronounced effect is attributed to the mechanism of action, which involves the generation of reactive intermediates like a quinone methide. researchgate.net The formation of this intermediate is geometrically favored when the acyloxy group and the leaving group are in a para-relationship on the benzyl ring, as opposed to a meta-relationship. researchgate.netnih.gov

The influence of substituent position is not limited to the acetoxy group. Studies on derivatives of 3-acetamido-4-methylbenzoic acid, a structurally similar scaffold to the title compound, demonstrate the effects of modifying other parts of the molecule while maintaining the core 3,4-substitution pattern. A series of these derivatives were synthesized and screened for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitory activity. The results showed that different heterocyclic moieties attached to the acetamido side chain led to a range of potencies, illustrating how distal modifications are also subject to SAR principles. nih.gov

| Compound Name | PTP1B Inhibitory Activity (IC50) |

|---|---|

| 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.2 µM |

| 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.3 µM |

Data sourced from a study on novel 3-acetamido-4-methyl benzoic acid derivatives as PTP1B inhibitors. nih.gov

The type of substituent and its location are equally important. Research on the antibacterial activity of various benzoic acid derivatives against E. coli showed that the addition of hydroxyl and methoxyl groups, and their specific positions on the ring, significantly altered the compound's effectiveness. nih.gov Similarly, the physical properties of halogenated benzoic acids are highly dependent on the isomer. For example, 4-Iodobenzoic acid has a much higher melting point (270–273°C) than 3-Iodobenzoic acid (186–188°C), a difference attributed to stronger intermolecular hydrogen bonding enabled by the para-substitution.

Advanced Spectroscopic and Structural Characterization of 3 Acetoxy 4 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Analysis for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the different chemical environments of hydrogen atoms (protons) in a molecule. In the case of 3-acetoxy-4-methylbenzoic acid, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons, the methyl group attached to the benzene (B151609) ring, and the methyl group of the acetoxy substituent.

A study of a related compound, 3-acetoxy-2-methylbenzoic anhydride (B1165640), showed signals for the methyl group on the acetate (B1210297) at 2.04 ppm and a methyl group on the aromatic ring at 2.4 ppm. mdpi.comresearchgate.net The aromatic protons typically appear as a complex pattern of signals in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. For instance, in benzoic acid, aromatic protons are observed between 7.46 and 7.87 ppm. hmdb.ca The acidic proton of the carboxylic acid group is often broad and can appear over a wide range, sometimes in the region of 10-13 ppm, as seen in derivatives like 4-methylbenzoic acid (12.80 ppm) and 3-chlorobenzoic acid (13.34 ppm). rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

¹³C NMR Analysis for Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. For this compound, signals are expected for the carboxylic acid carbon, the aromatic carbons, the methyl carbon on the ring, the ester carbonyl carbon, and the ester methyl carbon.

In a related anhydride, 3-acetoxy-2-methylbenzoic anhydride, the aromatic carbons were observed between 126.53 and 150.19 ppm. nih.gov The carbon of the methyl group attached to the phenyl ring was seen at 13.58 ppm, while the methyl carbon of the acetoxy group appeared at 20.77 ppm. nih.govresearchgate.net The carbonyl carbons of the ester and carboxylic acid groups are typically found in the downfield region, often between 165 and 175 ppm. For example, in 3-acetoxy-2-methylbenzoic anhydride, the ester carbonyl carbon signal is at 172.1 cm⁻¹. nih.gov In similar benzoic acid derivatives, the carboxylic acid carbon appears around 167-171 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the ester, the C-O stretches, and the aromatic C-H and C=C stretches.

The broad O-H stretching vibration of the carboxylic acid typically appears in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected around 1700-1725 cm⁻¹, while the C=O stretch of the ester group is usually found at a slightly higher frequency, around 1735-1750 cm⁻¹. most.gov.bd In a similar compound, 3-acetoxy-2-methylbenzoic anhydride, the C=O stretching mode of the acetoxy group was observed at 1721 cm⁻¹. nih.gov The C-O stretching vibrations for the carboxylic acid and ester groups typically appear in the 1210-1320 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring.

The UV spectrum of benzene itself shows three absorption bands around 184 nm, 204 nm, and 256 nm. spcmc.ac.in Substitution on the benzene ring can cause shifts in the position and intensity of these bands. For benzoic acid in an aqueous solution at acidic pH, two main absorption bands are observed, often referred to as the B-band and C-band. rsc.org The more intense B-band appears around 230 nm, while the less intense C-band is observed around 270-280 nm. rsc.org The presence of the acetoxy and methyl groups on the benzene ring in this compound would be expected to cause slight shifts in these absorption maxima compared to unsubstituted benzoic acid. The electronic transitions are typically π→π* in nature. libretexts.org

Table 4: Expected UV-Vis Absorption Maxima for this compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

The fragmentation of the molecular ion provides valuable structural clues. For benzoic acid, the molecular ion peak is at m/z 122. docbrown.info A prominent fragment is often observed at m/z 105, corresponding to the loss of a hydroxyl radical (-OH), and another at m/z 77, corresponding to the loss of the carboxyl group (-COOH) to form the phenyl cation. docbrown.inforsc.org

For this compound, a key fragmentation pathway would be the loss of the acetoxy group as acetic acid (CH₃COOH, 60 Da) or as an acetyl radical (CH₃CO, 43 Da). The loss of an acetyl radical from the molecular ion would lead to a fragment corresponding to 3-hydroxy-4-methylbenzoic acid. The mass spectrum of 3-hydroxy-4-methylbenzoic acid itself shows a molecular ion peak at m/z 152 and a significant peak at m/z 107. nih.gov Further fragmentation could involve the loss of a hydroxyl radical, water, or carbon monoxide from the primary fragments.

Table 5: Plausible Mass Spectrometry Fragments for this compound

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule.

Single-crystal X-ray diffraction (SC-XRD) offers a detailed insight into the molecular geometry and the packing of molecules within a crystal lattice. For derivatives of acetoxy benzoic acid, SC-XRD studies have revealed specific conformational features and intermolecular interactions.

For instance, the crystal structure of 3-acetoxy-2-methylbenzoic acid , a positional isomer of the title compound, has been determined. researchgate.netnih.gov In this molecule, the carboxylic acid group is twisted out of the plane of the benzene ring by 11.37(15)°. researchgate.netnih.gov The acetoxy group is significantly more twisted, with a dihedral angle of 86.60(17)° relative to the benzene ring. researchgate.netnih.gov This significant twist is a notable conformational feature. The crystal packing is characterized by the formation of inversion dimers through pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups of two molecules, a common motif for carboxylic acids. researchgate.netnih.gov

Similarly, a study on 3-acetoxy-2-methylbenzoic anhydride , a derivative, showed it crystallizes in a monoclinic space group P21/c. acs.orgresearchgate.netnih.gov The molecule is nearly planar, with a small dihedral angle of 5.26° between its two six-membered aromatic rings. nih.gov The crystal structure is stabilized by weak intermolecular C–H···O hydrogen bonds and π···π stacking interactions. acs.orgresearchgate.netnih.gov

The analysis of other related structures, such as 4-acetoxybenzoic acid , also provides valuable comparative data. nih.gov The crystal structure of benzoic acid itself has been extensively studied, revealing centrosymmetric dimers formed by hydrogen bonds between the carboxyl groups. iaea.org This dimerization is a recurring theme in the crystal structures of benzoic acid derivatives.

Table 1: Crystallographic Data for 3-Acetoxy-2-methylbenzoic Acid

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 |

| Crystal System | Orthorhombic |

| a (Å) | 7.754 (2) |

| b (Å) | 11.346 (3) |

| c (Å) | 21.187 (6) |

| V (ų) | 1864.0 (9) |

| Z | 8 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

| Source: nih.gov |

For example, PXRD is used to characterize hydrazine (B178648) complexes of various isomers of acetoxy benzoic acid, including the 3-acetoxy benzoic acid isomer. ajol.infoajol.info These studies use PXRD to confirm the formation of new crystalline phases and to check for isomorphism among the synthesized metal complexes. ajol.infoajol.info The diffraction patterns provide a fingerprint for each crystalline solid, allowing for phase identification and purity assessment.

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Conformation and Packing

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. This is crucial for verifying the empirical formula of a newly synthesized compound.

For derivatives of this compound, elemental analysis is a standard characterization method. In the synthesis of 3-acetoxy-2-methylbenzoic anhydride , elemental analysis was performed to confirm its composition. acs.orgresearchgate.net The calculated elemental composition for C₂₀H₁₈O₇ was C, 64.86% and H, 4.90%. The experimentally found values were C, 64.90% and H, 4.84%, which are in close agreement with the calculated values, thus verifying the successful synthesis of the target compound. acs.orgresearchgate.net

Similarly, hydrazine complexes of 3-acetoxy benzoic acid were characterized by elemental analysis to confirm their stoichiometry. ajol.infoajol.inforesearchgate.net This technique is essential for confirming that the synthesized material has the expected chemical formula.

Table 2: Elemental Analysis Data for 3-Acetoxy-2-methylbenzoic Anhydride

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 64.86 | 64.90 |

| Hydrogen (H) | 4.90 | 4.84 |

| Source: acs.orgresearchgate.net |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate non-volatile mixtures and to assess the purity of a compound. ualberta.cacram.comuwimona.edu.jmlibretexts.orgsavemyexams.comresearchgate.netlibretexts.org In the context of this compound and its derivatives, TLC is a valuable tool for monitoring reaction progress and confirming the purity of the final product. cram.comuwimona.edu.jmlibretexts.org

A typical TLC analysis involves spotting the sample onto a TLC plate, which is coated with a stationary phase like silica (B1680970) gel. ualberta.casavemyexams.com The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). savemyexams.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. researchgate.net A pure compound should ideally give a single spot on the developed TLC plate. ualberta.cacram.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes. libretexts.org

For instance, in the synthesis of 4-acetoxybenzoic acid , TLC is used to assess the purity of the synthesized ester and to determine the components present in the reaction mixture. uwimona.edu.jmlibretexts.org By comparing the Rf value of the product with that of the starting material, the completion of the reaction can be monitored. ualberta.ca

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is used to identify and quantify different substances within a test sample. uin-alauddin.ac.idnih.govnih.govescholarship.org

The GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. etamu.edu As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. etamu.edu

GC-MS is a valuable tool for the analysis of benzoic acid derivatives. nih.govnih.gov For example, a GC-MS method was developed for the determination of various flavonoids and phenolic and benzoic acids in human plasma. nih.gov The procedure involves derivatization to make the compounds more volatile, followed by separation and quantification using GC-MS. nih.gov This technique offers high sensitivity and specificity, making it suitable for complex matrices. nih.govnih.gov While a specific GC-MS analysis of this compound is not detailed in the provided results, the methodology is directly applicable to this compound and its derivatives for purity assessment and identification of trace impurities.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method employed to investigate the electronic structure of molecules. jocpr.com For 3-Acetoxy-4-methylbenzoic acid, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31+G(d,p) and 6-311++G(d,p), have been instrumental in determining its optimized geometrical parameters. jocpr.com These theoretical calculations have shown good agreement with experimental X-ray diffraction data, validating the accuracy of the computational models. jocpr.comjocpr.com

The molecular structure of this compound belongs to the C_s point group symmetry. jocpr.com DFT studies have provided detailed information on bond lengths and angles. For instance, the presence of the electron-donating methyl group (–CH_3) and the electron-withdrawing acetoxy group (–OCOCH_3) influences the geometry of the benzene (B151609) ring. jocpr.com

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A larger energy gap implies higher stability and lower reactivity. researchgate.net For a derivative, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, the HOMO-LUMO energy gap was calculated to be 4.96 eV, indicating high kinetic stability and low intramolecular charge transfer. researchgate.net

Furthermore, DFT calculations enable the prediction of various molecular properties such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. jocpr.comjocpr.com Natural Bond Orbital (NBO) analysis, another component of DFT studies, reveals details about intramolecular charge transfer and orbital interactions. jocpr.comjocpr.com The molecular electrostatic potential (MEP) map, generated through DFT, visually represents the chemically active sites, with blue indicating regions of strongest attraction (electron-deficient) and red indicating the strongest repulsion (electron-rich). researchgate.net

Table 1: Selected Calculated Electronic Properties of a this compound Derivative

| Property | Calculated Value |

| HOMO Energy | -6.55 eV |

| LUMO Energy | -1.59 eV |

| Energy Gap (ΔE) | 4.96 eV |

| Ionization Potential (I) | 6.55 eV |

| Electron Affinity (A) | 1.59 eV |

| Electronegativity (χ) | 4.07 eV |

| Chemical Potential (μ) | -4.07 eV |

| Hardness (η) | 2.48 eV |

| Softness (S) | 0.40 eV |

| Electrophilicity Index (ω) | 3.34 eV |

| Data derived from studies on 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, a structurally related compound. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.gov These simulations provide insights into the conformational landscape of a molecule by calculating the trajectory of atoms and molecules based on classical mechanics. For derivatives of benzoic acid, MD simulations have been employed to understand their stability and interactions in different environments. nih.govgu.se

Conformational analysis is crucial for understanding how a molecule like this compound might adopt different spatial arrangements, which can significantly impact its biological activity. The flexibility of the acetoxy and carboxylic acid groups allows for various conformations. Studies on related benzoic acid derivatives have shown that the orientation of these functional groups can be influenced by intermolecular interactions, such as hydrogen bonding and π–π stacking. nih.gov

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein.

Studies on derivatives of 3-acetamido-4-methyl benzoic acid have utilized molecular docking to investigate their binding modes within the active site of enzymes like protein tyrosine phosphatase 1B (PTP1B). nih.gov These studies help in understanding the nature of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding affinity. nih.govnih.gov For example, in the case of PTP1B inhibitors, docking studies revealed key interactions that contribute to their inhibitory activity. nih.gov

The types of interactions observed in protein-ligand complexes are diverse. A systematic analysis of such interactions in the Protein Data Bank (PDB) has shown the prevalence of hydrogen bonds, hydrophobic contacts, and π-stacking interactions. nih.gov Salt bridges, formed between charged groups, and weaker interactions like C–H···O hydrogen bonds also play significant roles in ligand binding. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target to design and optimize ligands. gu.sechemsrc.com Molecular docking is a cornerstone of SBDD. By visualizing the binding pocket of a target protein, medicinal chemists can design molecules that have complementary shapes and chemical features to enhance binding affinity and selectivity.

For benzoic acid derivatives, SBDD approaches have been used to identify potential inhibitors for various targets. fu-berlin.de The process often involves starting with a known ligand or a fragment and iteratively modifying its structure to improve its interaction profile. The insights gained from docking studies, such as identifying key amino acid residues involved in binding, guide these modifications. For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a hydrophobic group could be added to the ligand to fill this space and increase binding affinity.

Pharmacophore Modeling

Pharmacophore modeling is another crucial tool in drug discovery that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.govuniroma1.it

These models can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). uniroma1.it For instance, a pharmacophore model for an enzyme could be built by identifying the key interaction points within its active site. uniroma1.it This model can then be used to screen large databases of compounds to identify new molecules that match the pharmacophoric features, and thus are likely to be active. Studies have successfully used pharmacophore modeling to identify inhibitors for targets like COX-1 and chymase from libraries of benzoic acid analogues and other compounds. uniroma1.itresearchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to predict the pathways of chemical reactions and to characterize the high-energy transition states that connect reactants and products. lsu.edu For derivatives of benzoic acid, such as aspirin (B1665792) (2-acetoxybenzoic acid), computational methods have been employed to study hydrolysis mechanisms. lsu.edu

These studies often involve calculating the potential energy surface for a reaction. By identifying the minimum energy pathways and the structures of the transition states, researchers can gain a detailed understanding of the reaction mechanism. For example, calculations on aspirin hydrolysis have helped to elucidate the role of the neighboring carboxylate group in the reaction and to characterize the geometry of the transition state. lsu.edu While specific studies on the reaction pathways of this compound were not found in the search results, the methodologies used for aspirin are directly applicable to understanding its reactivity, such as its hydrolysis to 3-hydroxy-4-methylbenzoic acid and acetic acid.

Applications in Advanced Materials Science and Polymer Chemistry

Role as Monomers in Polymer Synthesis

Acetoxybenzoic acids are a known class of monomers used in the production of various polyesters. The general principle involves a polycondensation reaction where the acetyl group of the acetoxy function and the carboxylic acid group of another monomer react, eliminating acetic acid to form an ester linkage. This process is a cornerstone in the synthesis of several high-performance polymers. While specific research on the homopolymerization of 3-acetoxy-4-methylbenzoic acid is not extensively documented in publicly available literature, the polymerization of its isomers, such as 4-acetoxybenzoic acid, is well-established for producing liquid crystal polymers. ajol.info

Poly(benzoic acid) and its derivatives are a class of polymers that have been synthesized through various methods. For instance, a linear poly(benzoic acid) consisting of 1,4-phenylene linkages with a carboxyl group on each phenylene unit has been prepared by hydrolyzing a poly(alkyl benzoate). google.com This resulting polymer can be further converted into poly(p-phenylene), a highly stable polymer. google.com

While direct studies on the structural properties of poly(benzoic acid) derivatives from this compound are limited, research on related structures provides insights. For example, the synthesis of poly[N-(3-acetoxy-4-carboxy-phenyl)-maleimide] (PACPMI) has been reported. lew.ro This polymer, derived from a monomer incorporating the 3-acetoxy-4-carboxy-phenyl moiety, was synthesized via radical polymerization. lew.ro The structural properties of such polymers are influenced by the bulky side groups, which affect their solubility and thermal characteristics. The presence of the acetoxy and carboxylic acid groups in the polymer structure also opens up possibilities for post-polymerization modification, such as metal complexation. lew.ro

Table 1: Spectroscopic Data for Poly[N-(3-acetoxy-4-carboxy-phenyl)-maleimide] (PACPMI) lew.ro

| Spectroscopic Technique | Observed Peaks/Signals (ppm or cm⁻¹) | Interpretation |

| ¹H-NMR (DMSO-d₆) | 12.68 (s, 1H) | -COOH proton |

| 7.95-7.10 (m, 3H) | Aromatic protons | |

| 7.03 (s, 2H) | Vinyl protons | |

| 2.23 (s, 3H) | -CH₃ proton | |

| IR (cm⁻¹) | - | Characteristic absorptions for imide ring, ester, and carboxylic acid groups. |

This table presents the reported spectroscopic data for a polymer derivative containing the 3-acetoxy-4-carboxy-phenyl moiety, providing an example of the structural characterization of polymers in this family.

Thermotropic liquid crystal polymers (LCPs) are a class of materials known for their exceptional mechanical properties and high-temperature resistance. The synthesis of these polymers often involves the use of aromatic acetoxycarboxylic acids as monomers. The introduction of kinks in the polymer chain, for example by using meta-substituted monomers, can lower the melting point and improve the processability of these materials. latticescipub.com

While the direct incorporation of this compound into thermotropic liquid crystal copolyesters is not widely reported, the use of its isomer, 3-acetoxybenzoic acid, has been documented in the synthesis of thermotropic copolyesters. acs.org For example, copolyesters of p-hydroxybenzoic acid and m-hydroxybenzoic acid have been synthesized and their liquid crystalline properties studied. acs.org The inclusion of the meta-isomer disrupts the linearity of the polymer chain, affecting the liquid crystalline phase behavior.

Research on other related monomers, such as 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid, has shown that their copolymerization leads to commercially important LCPs like Vectra. mdpi.comchemsrc.com The kinetics of such polymerizations have been studied, revealing that they typically follow second-order reaction kinetics. chemsrc.comresearchgate.net The synthesis of thermotropic copolyesters based on poly(ethylene terephthalate) (PET) and 4'-acetoxy-4-biphenyl-carboxylic acid has also been investigated, demonstrating that the incorporation of rigid biphenyl (B1667301) units can enhance the thermal stability and liquid crystalline properties of the resulting polymers. nih.gov These examples with structurally similar monomers suggest the potential for this compound to be used in creating novel LCPs with tailored properties.

Poly(benzoic acid) Derivatives and their Structural Properties

Precursors for Resins and Coatings

Benzoic acid and its derivatives are utilized in the formulation of various resins and coatings, often to enhance properties such as hardness, gloss, and chemical resistance. For example, benzoic acid-modified alkyd resins have been developed, showing improved alkali resistance and hardness compared to conventional oil-modified alkyds. google.com In these formulations, benzoic acid can be used to replace a portion of the fatty acids, leading to a more durable and resistant film. google.com